(3Ar,7aS)-2,3,3a,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-4-one;hydrochloride
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Overview
Description
“(3Ar,7aS)-2,3,3a,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-4-one;hydrochloride” is a chemical compound with the CAS Number: 2741682-38-0 . It has a molecular weight of 177.63 . The IUPAC name for this compound is (3aR,7aS)-hexahydropyrano [3,4-c]pyrrol-4 (1H)-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7-6-4-8-3-5 (6)1-2-10-7;/h5-6,8H,1-4H2;1H/t5-,6+;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder and it should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactivity
- The compound under investigation is closely related to various heterocyclic compounds that have been synthesized for potential applications in medicinal chemistry and material science. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized, which are crucial in the development of chemosensors and pharmaceuticals due to their unique structural properties and reactivity towards specific ions and molecules (Ghattas, Khodairy, Abdrahman, & Younes, 2003). Similarly, pyreno[2,1-b]pyrrole and its derivatives exhibit significant selectivity and sensitivity for the detection of fluoride ions, demonstrating the potential of heterocyclic compounds in sensory applications (Lin, Selvi, Fang, Chou, Lai, & Cheng, 2007).
Mechanistic Insights and Derivatives Formation
- Research into pyrrole-2,3-diones reactions with various reagents has led to the formation of pyrazole-3-carboxamide derivatives, highlighting the versatility of pyrrole derivatives in synthesizing a broad range of chemical entities with potential biological activities (Sarıpınar, Karatas, & Ilhan, 2007). Moreover, the development of new synthetic approaches to pyrano[2,3-c]pyrrole-4,7-dione derivatives indicates the ongoing interest in exploring the chemical space around pyrrole-based compounds for discovering new functional materials and bioactive molecules (Vydzhak & Panchishin, 2008).
Application in Sensing and Catalysis
- The synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones using gold-silver catalysis demonstrates the application of pyrrole derivatives in catalysis and materials science, where the regioselective cyclization processes are vital for constructing complex molecular architectures (Delaye, Petrignet, Thiery, & Thibonnet, 2017). Additionally, the synthesis of polyfunctional pyrano[3,4-c]pyrrole derivatives through intramolecular cyclization processes showcases the potential of these compounds in creating multifunctional materials with tailored properties (Ievlev, Ershov, Vasil'ev, Tafeenko, Surazhskaya, & Nasakin, 2017).
Structural and Theoretical Studies
- Structural and computational studies of pyrazolo[3,4-B]pyridin-3-Ol derivatives provide insights into the electronic structure and potential functional applications of pyrrole derivatives, including their use in developing new drugs and materials with specific optical properties (Shen, Tang, Wu, Pan, & Diao, 2014).
Safety and Hazards
Properties
IUPAC Name |
(3aR,7aS)-2,3,3a,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7-6-4-8-3-5(6)1-2-10-7;/h5-6,8H,1-4H2;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZMPKGHLNOGPS-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2C1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]2[C@H]1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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